[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286275-66-8
VCID: VC2667939
InChI: InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
SMILES: C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl
Molecular Formula: C13H28Cl2N2
Molecular Weight: 283.3 g/mol

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

CAS No.: 1286275-66-8

Cat. No.: VC2667939

Molecular Formula: C13H28Cl2N2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride - 1286275-66-8

Specification

CAS No. 1286275-66-8
Molecular Formula C13H28Cl2N2
Molecular Weight 283.3 g/mol
IUPAC Name [1-(cyclohexylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
Standard InChI Key JMOOGPLYUIFVQI-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl
Canonical SMILES C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl

Introduction

Chemical Properties and Structure

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride is a complex organic compound characterized by a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen position and a methanamine group at the 4-position. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

Identification and Basic Properties

The compound can be identified by the following characteristics:

PropertyValue
CAS Number1286275-66-8
Molecular FormulaC13H28Cl2N2
Molecular Weight283.28 g/mol
IUPAC Name[1-[(cyclohexyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
PubChem Compound ID53256354

Structural Features

The structural features of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride include:

  • A six-membered piperidine heterocyclic ring

  • A cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring

  • A methanamine (CH2NH2) group at the 4-position of the piperidine ring

  • Two chloride counterions forming the dihydrochloride salt

Chemical Classification

Based on its structural components, the compound belongs to several chemical categories:

  • 6-membered Heterocycles

  • Piperidines

  • Primary Amines

  • Tertiary Amines

  • Cyclohexanes

  • Aminoacids and derivatives

Applications and Research Interest

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride has potential applications in various fields, drawing from the properties and applications of related compounds.

Chemical Research

The compound serves as:

  • An important intermediate in organic synthesis

  • A building block for more complex chemical structures

  • A reference standard for analytical chemistry

Current Research Status

Comparative Analysis with Related Compounds

Understanding [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogues

CompoundCAS NumberKey Differences
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride1286263-51-1Contains a 2-fluorobenzyl group instead of cyclohexylmethyl
(1-Methylpiperidin-4-yl)methanamine dihydrochloride1187582-53-1Contains a methyl group instead of cyclohexylmethyl
1-(1-Cyclobutylpiperidin-4-yl)methanamine dihydrochloride1286273-06-0Contains a cyclobutyl group instead of cyclohexylmethyl
1-(cyclohexylmethyl)piperidin-4-one64306-76-9Contains a ketone at the 4-position instead of methanamine
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride5005-71-0Lacks the methanamine group at the 4-position

Functional Group Variations

The presence of the primary amine group in [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride distinguishes it from many related compounds and confers unique reactivity patterns:

  • Enhanced hydrogen bonding capability

  • Potential for further functionalization

  • Different solubility profile compared to related compounds

  • Distinct acid-base properties due to the presence of two basic nitrogen atoms

Physical and Chemical Properties

Solubility

As a dihydrochloride salt, the compound likely exhibits:

  • Good solubility in polar solvents such as water, methanol, and ethanol

  • Limited solubility in less polar organic solvents

  • pH-dependent solubility profile

Stability

The dihydrochloride salt form generally provides:

  • Enhanced stability compared to the free base

  • Resistance to oxidation

  • Improved shelf-life under appropriate storage conditions

ParameterSpecification
Purity≥95.0%
AppearanceCrystalline solid
IdentityConfirmation by spectroscopic methods
Related Substances≤5.0% total impurities

Packaging and Shipping

The compound is typically:

  • Packaged in sealed containers

  • Labeled according to relevant regulations

  • Shipped with appropriate safety documentation

  • Subject to chemical transportation regulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator